8-[2-(2-methoxy-4-methylphenoxy)ethoxy]quinoline
Overview
Description
8-[2-(2-methoxy-4-methylphenoxy)ethoxy]quinoline, also known as mefloquine, is a synthetic antimalarial drug that was first synthesized in the 1970s. It is a member of the quinoline family of compounds and has been used for the treatment and prevention of malaria. Mefloquine has been shown to be effective against both chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum, the most deadly species of malaria parasite.
Mechanism of Action
Mefloquine works by interfering with the metabolism of the malaria parasite, preventing it from replicating and causing disease. Specifically, 8-[2-(2-methoxy-4-methylphenoxy)ethoxy]quinoline targets the parasite's ability to break down hemoglobin, a process that is essential for its survival.
Biochemical and Physiological Effects:
Mefloquine has been shown to have several biochemical and physiological effects on the human body. These include changes in the levels of neurotransmitters such as serotonin and dopamine, as well as alterations in the function of ion channels and enzymes.
Advantages and Limitations for Lab Experiments
Mefloquine has several advantages for use in laboratory experiments, including its ability to target specific biochemical pathways and its low toxicity. However, it also has limitations, such as its potential to interfere with other cellular processes and its limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on 8-[2-(2-methoxy-4-methylphenoxy)ethoxy]quinoline. These include exploring its potential use in the treatment of other diseases, investigating its mechanism of action in more detail, and developing new formulations and delivery methods to improve its efficacy and safety. Additionally, further studies are needed to fully understand the long-term effects of 8-[2-(2-methoxy-4-methylphenoxy)ethoxy]quinoline on the human body.
Scientific Research Applications
Mefloquine has been extensively studied for its antimalarial properties and has been used in the treatment and prevention of malaria in many parts of the world. In addition, 8-[2-(2-methoxy-4-methylphenoxy)ethoxy]quinoline has been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and cancer.
properties
IUPAC Name |
8-[2-(2-methoxy-4-methylphenoxy)ethoxy]quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-14-8-9-16(18(13-14)21-2)22-11-12-23-17-7-3-5-15-6-4-10-20-19(15)17/h3-10,13H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVXDOFKVYJUSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC3=C2N=CC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(2-Methoxy-4-methylphenoxy)ethoxy]quinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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